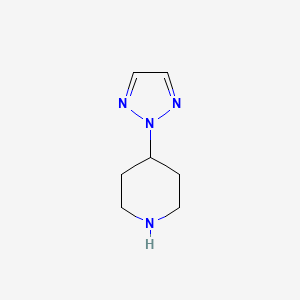

4-(2H-1,2,3-Triazol-2-YL)piperidine

Description

Properties

IUPAC Name |

4-(triazol-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-9-5-6-10-11/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGQRNXDYZQNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459357 | |

| Record name | 4-(2H-1,2,3-TRIAZOL-2-YL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765270-45-9 | |

| Record name | 4-(2H-1,2,3-TRIAZOL-2-YL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(2H-1,2,3-Triazol-2-yl)piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-(2H-1,2,3-triazol-2-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a direct, established synthetic protocol in the current literature, this guide outlines a feasible multi-step synthesis based on well-documented organic reactions. The proposed route focuses on the regioselective N-alkylation of the 1,2,3-triazole ring, a critical step in obtaining the desired 2-substituted isomer.

Synthetic Strategy Overview

The synthesis of 4-(2H-1,2,3-triazol-2-yl)piperidine can be achieved through a three-stage process. The core of this strategy involves the protection of the piperidine nitrogen, introduction of a suitable leaving group at the 4-position, subsequent N-alkylation of 1,2,3-triazole, and final deprotection. The regioselectivity of the triazole alkylation is a key challenge, as both N1 and N2 isomers can be formed. The reaction conditions outlined in this guide are selected to favor the formation of the desired N2-alkylated product.

Caption: Proposed synthetic workflow for 4-(2H-1,2,3-Triazol-2-yl)piperidine.

Experimental Protocols

Stage 1: Synthesis of N-Boc-4-iodopiperidine (Intermediate 1)

This stage involves the conversion of the hydroxyl group of commercially available N-Boc-4-hydroxypiperidine into a more reactive leaving group, iodide, to facilitate the subsequent nucleophilic substitution by the triazole.

Reaction Scheme:

Experimental Protocol:

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM), add triphenylphosphine (1.3 eq) and imidazole (1.5 eq) sequentially.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add iodine (1.2 eq) in portions.

-

Allow the reaction mixture to stir at room temperature for 18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with diethyl ether.

-

Combine the organic layers, wash with water and saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with hexane to remove triphenylphosphine oxide and filter.

-

Concentrate the filtrate under reduced pressure to obtain N-Boc-4-iodopiperidine as a colorless oil.

| Reagent/Solvent | Molar Ratio/Concentration | Reference |

| N-Boc-4-hydroxypiperidine | 1.0 eq | [1] |

| Triphenylphosphine | 1.3 eq | [1] |

| Imidazole | 1.5 eq | [1] |

| Iodine | 1.2 eq | [1] |

| Dichloromethane | - | [1] |

| Yield | ~93% | [1] |

Stage 2: N-Alkylation of 1,2,3-Triazole (Formation of Intermediate 2)

This crucial step involves the reaction of the activated piperidine derivative with 1,2,3-triazole. The regioselectivity of this reaction is influenced by the reaction conditions. The use of a suitable base and a polar aprotic solvent can favor the formation of the thermodynamically more stable N2-isomer.[2][3]

Reaction Scheme:

Experimental Protocol:

-

To a solution of 1,2,3-triazole (1.2 eq) in anhydrous dimethylformamide (DMF), add a base such as triethylamine (Et₃N) (1.5 eq).

-

Add N-Boc-4-iodopiperidine (1.0 eq) to the solution.

-

Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain a crude mixture of the N1 and N2 isomers.

| Reagent/Solvent | Molar Ratio/Concentration | Note | Reference |

| N-Boc-4-iodopiperidine | 1.0 eq | - | - |

| 1,2,3-Triazole | 1.2 eq | - | [2] |

| Triethylamine (Et₃N) | 1.5 eq | Base | [2] |

| Dimethylformamide (DMF) | - | Solvent | [2] |

| Yield (Isomer Mixture) | Variable | Separation required | - |

Note on Regioselectivity: The alkylation of unsubstituted 1,2,3-triazole typically yields a mixture of N1 and N2 isomers. The N2 isomer is generally the thermodynamically more stable product.[3] The ratio of isomers can be influenced by factors such as the solvent, base, and temperature.[2] Purification by column chromatography is necessary to separate the desired N2 isomer.

Stage 3: Purification of N-Boc-4-(2H-1,2,3-triazol-2-yl)piperidine (Intermediate 3)

The separation of the N1 and N2 isomers is typically achieved by silica gel column chromatography.

Experimental Protocol:

-

Dissolve the crude isomer mixture in a minimal amount of a suitable solvent (e.g., DCM).

-

Load the solution onto a silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes.

-

Collect the fractions and analyze them by TLC to identify the separated isomers.

-

Combine the fractions containing the pure N2 isomer and remove the solvent under reduced pressure.

Stage 4: N-Boc Deprotection (Final Product)

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen to yield the target compound. This is typically achieved under acidic conditions.[4][5]

Caption: Deprotection strategies for the N-Boc group.

Experimental Protocol (using HCl in Dioxane):

-

Dissolve N-Boc-4-(2H-1,2,3-triazol-2-yl)piperidine (1.0 eq) in 1,4-dioxane.

-

Add a 4M solution of HCl in dioxane (e.g., 5-10 eq).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the product.

-

The free base can be obtained by neutralization with a suitable base (e.g., saturated sodium bicarbonate solution) and extraction with an organic solvent.

| Reagent/Solvent | Molar Ratio/Concentration | Reference |

| N-Boc-4-(2H-1,2,3-triazol-2-yl)piperidine | 1.0 eq | - |

| 4M HCl in Dioxane | Excess (e.g., 5-10 eq) | [5][6] |

| Yield | High (>90%) | [6] |

Data Summary

The following table summarizes the expected yields for each step of the proposed synthesis. It is important to note that the yield for the N-alkylation step can vary depending on the regioselectivity achieved.

| Step | Transformation | Starting Material | Product | Typical Yield |

| 1 | Iodination | N-Boc-4-hydroxypiperidine | N-Boc-4-iodopiperidine | ~93%[1] |

| 2 | N-Alkylation | N-Boc-4-iodopiperidine | Isomer Mixture | Variable |

| 3 | Purification | Isomer Mixture | N-Boc-4-(2H-1,2,3-triazol-2-yl)piperidine | Dependent on isomer ratio |

| 4 | Deprotection | N-Boc-4-(2H-1,2,3-triazol-2-yl)piperidine | 4-(2H-1,2,3-Triazol-2-yl)piperidine | >90%[6] |

Conclusion

This technical guide presents a plausible and detailed synthetic route for 4-(2H-1,2,3-triazol-2-yl)piperidine, a compound for which a direct synthesis has not been reported. The proposed pathway utilizes established and reliable chemical transformations. The key challenge in this synthesis is the control of regioselectivity during the N-alkylation of the 1,2,3-triazole ring. Careful optimization of the reaction conditions and efficient purification are essential to obtain the desired 2-substituted isomer. The experimental protocols and data provided herein serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

- 1. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Boc Deprotection - HCl [commonorganicchemistry.com]

- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 4-(2H-1,2,3-Triazol-2-YL)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(2H-1,2,3-Triazol-2-YL)piperidine, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, synthesis, and potential therapeutic applications based on the activities of structurally related compounds.

Core Chemical Properties

While specific experimental data for 4-(2H-1,2,3-Triazol-2-YL)piperidine is limited in publicly available literature, the following table summarizes its known properties and those of its hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₄ | [1] |

| IUPAC Name | 4-(2H-1,2,3-triazol-2-yl)piperidine | - |

| CAS Number | 765270-45-9 | - |

| Molecular Weight | 152.20 g/mol | [1] |

| Predicted XlogP | 0.3 | [1] |

| Monoisotopic Mass | 152.1062 Da | [1] |

| Hydrochloride Salt | ||

| Molecular Formula | C₇H₁₃ClN₄ | [2] |

| Synonyms | 4-[3][4][5]TRIAZOL-2-YL-PIPERIDINE HYDROCHLORIDE | [2] |

Synthesis and Characterization: Experimental Protocols

A plausible synthetic route for 4-(2H-1,2,3-triazol-2-yl)piperidine can be inferred from general methods for the synthesis of similar N-substituted piperidines and triazoles.

General Synthesis Protocol

The synthesis of 4-(2H-1,2,3-triazol-2-yl)piperidine can be approached through the alkylation of 1,2,3-triazole with a suitable piperidine precursor. A common method involves the reaction of a salt of 1,2,3-triazole with a 4-halopiperidine derivative, often with a protecting group on the piperidine nitrogen which is later removed.

Materials:

-

1H-1,2,3-triazole

-

1-(tert-butoxycarbonyl)-4-iodopiperidine

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

N-Alkylation: To a solution of 1H-1,2,3-triazole in anhydrous DMF, an equimolar amount of sodium hydride is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of 1-(tert-butoxycarbonyl)-4-iodopiperidine in anhydrous DMF. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Extraction: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification of Intermediate: The crude product, tert-butyl 4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate, is purified by column chromatography on silica gel.

-

Deprotection: The purified intermediate is dissolved in dichloromethane, and trifluoroacetic acid is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours.

-

Final Work-up: The solvent is removed under reduced pressure. The residue is dissolved in water and basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 4-(2H-1,2,3-triazol-2-yl)piperidine.

Characterization

The structure and purity of the synthesized compound would be confirmed by standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the triazole protons and the piperidine ring protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals corresponding to the carbon atoms of the triazole and piperidine rings would be observed.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Potential Biological Activities and Signaling Pathways

Antifungal Activity: CYP51 Inhibition

Many triazole-containing compounds are potent antifungal agents that act by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[7][8][9] Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.

Caption: Potential inhibition of the fungal ergosterol biosynthesis pathway.

Anticancer Activity: IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in tumor immune escape.[3][10] By catalyzing the degradation of tryptophan, IDO1 suppresses the activity of T-cells, allowing cancer cells to evade the immune system. Several 1,2,3-triazole derivatives have been identified as potent IDO1 inhibitors, suggesting a potential anticancer application for 4-(2H-1,2,3-triazol-2-yl)piperidine.[3][11][12][13]

Caption: Proposed mechanism of IDO1 inhibition in the tumor microenvironment.

Treatment of Hyperuricemia: Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Triazole derivatives have been investigated as inhibitors of xanthine oxidase, offering a potential therapeutic strategy for these conditions.[4][5][14][15]

Caption: Inhibition of uric acid production via the xanthine oxidase pathway.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of a novel compound like 4-(2H-1,2,3-triazol-2-yl)piperidine follows a structured workflow from its initial synthesis to the evaluation of its biological activity.

Caption: General workflow for the development of novel chemical entities.

Conclusion

4-(2H-1,2,3-Triazol-2-YL)piperidine represents a promising scaffold for the development of new therapeutic agents. Based on the biological activities of structurally similar compounds, it holds potential as an antifungal, anticancer, or anti-hyperuricemic agent. Further research is warranted to synthesize and characterize this compound fully and to explore its biological activities and mechanisms of action in detail. This guide provides a foundational understanding for researchers and drug development professionals interested in this class of compounds.

References

- 1. PubChemLite - 4-(2h-1,2,3-triazol-2-yl)piperidine hydrochloride (C7H12N4) [pubchemlite.lcsb.uni.lu]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel 1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors with hypouricemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jopcr.com [jopcr.com]

- 7. Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New triazole broad-spectrum antifungal agents targeting CYP51 | BioWorld [bioworld.com]

- 10. Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies [frontiersin.org]

- 14. Discovery of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Characterization of 4-(2H-1,2,3-Triazol-2-YL)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 4-(2H-1,2,3-triazol-2-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. The document outlines its chemical structure, physicochemical properties, and detailed spectroscopic characterization. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and foundational chemical principles to provide a robust predictive characterization. It includes hypothetical experimental protocols for its synthesis and analysis, alongside potential biological applications based on the activities of structurally similar compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of novel piperidine-triazole scaffolds in drug discovery and development.

Introduction

The 4-(2H-1,2,3-triazol-2-yl)piperidine scaffold represents a confluence of two pharmacologically significant heterocycles: the piperidine ring and the 1,2,3-triazole ring. Piperidine is a ubiquitous saturated heterocycle found in numerous natural products and synthetic drugs, valued for its ability to impart desirable pharmacokinetic properties such as improved solubility and bioavailability. The 1,2,3-triazole moiety, often synthesized via "click" chemistry, is a bioisostere for various functional groups and is known to participate in hydrogen bonding and dipole-dipole interactions, contributing to target binding. The linkage of these two rings creates a versatile scaffold for the development of novel therapeutic agents. Derivatives of triazole-substituted piperidines have been explored for a range of biological activities, including as anticancer agents, antibacterial compounds, and enzyme inhibitors.[1][2][3] This document provides a detailed characterization of the parent compound, 4-(2H-1,2,3-triazol-2-yl)piperidine.

Synthesis and Physicochemical Properties

Hypothetical Synthesis Protocol

A potential synthesis could involve the reaction of 4-azidopiperidine with a suitable acetylene equivalent under conditions that favor the formation of the 2-substituted (2H) triazole isomer, or alternatively, direct alkylation of 1,2,3-triazole with a 4-halopiperidine derivative. The following is a generalized protocol for a potential synthetic pathway.

Scheme 1: Hypothetical Synthesis of 4-(2H-1,2,3-Triazol-2-YL)piperidine

Caption: Hypothetical workflow for the synthesis of 4-(2H-1,2,3-Triazol-2-YL)piperidine.

Experimental Steps:

-

Reaction Setup: To a solution of 4-azidopiperidine (1.0 eq) in a suitable solvent such as THF or DMF, add the acetylene source (1.1 eq).

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 80 °C) for a specified period (e.g., 12-24 hours). The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 4-(2H-1,2,3-triazol-2-yl)piperidine.

Physicochemical Properties

Experimentally determined physical properties for 4-(2H-1,2,3-triazol-2-yl)piperidine are not available in the reviewed literature. The following table summarizes predicted properties based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₄ | PubChem[4] |

| Molecular Weight | 152.20 g/mol | PubChem[4] |

| XLogP3 | 0.3 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| Exact Mass | 152.106197 g/mol | PubChem[4] |

| Monoisotopic Mass | 152.106197 g/mol | PubChem[4] |

| Topological Polar Surface Area | 49.9 Ų | PubChem[4] |

| Heavy Atom Count | 11 | PubChem[4] |

Spectroscopic Characterization

Detailed spectroscopic data for the target compound is not explicitly available. This section provides an expected characterization based on the known spectral properties of the 1,2,3-triazole and piperidine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the piperidine ring and the triazole ring. The protons on the piperidine ring adjacent to the nitrogen (positions 2 and 6) would appear as multiplets in the downfield region (typically δ 2.5-3.5 ppm). The proton at position 4, being attached to the nitrogen of the triazole, would likely be shifted further downfield. The protons at position 3 and 5 of the piperidine ring would appear as multiplets in the upfield region (typically δ 1.5-2.5 ppm). The protons of the 2H-1,2,3-triazole ring are expected to appear as a singlet in the aromatic region (typically δ 7.5-8.0 ppm).

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the piperidine and triazole rings. The carbons of the piperidine ring would appear in the aliphatic region (typically δ 20-60 ppm), with the carbon at position 4 being the most downfield due to its attachment to the triazole nitrogen. The carbons of the 2H-1,2,3-triazole ring would appear in the aromatic region (typically δ 120-140 ppm).

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Piperidine C2-H, C6-H (axial & equatorial) | 2.5 - 3.5 (m) | 40 - 50 |

| Piperidine C3-H, C5-H (axial & equatorial) | 1.5 - 2.5 (m) | 25 - 35 |

| Piperidine C4-H | 4.0 - 5.0 (m) | 50 - 60 |

| Piperidine N-H | 1.0 - 3.0 (br s) | - |

| Triazole C4'-H, C5'-H | 7.5 - 8.0 (s) | 130 - 140 |

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the piperidine, C-H stretching of both rings, and C=N and N=N stretching of the triazole ring.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Piperidine) | 3300 - 3500 (broad) |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=N Stretch (Triazole) | 1550 - 1650 |

| N=N Stretch (Triazole) | 1400 - 1500 |

| C-N Stretch | 1000 - 1250 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₁₂N₄. The predicted monoisotopic mass is 152.1062 Da.[4] The fragmentation pattern in the mass spectrum would likely involve the loss of the triazole ring or fragmentation of the piperidine ring.

Experimental Workflows

The characterization of 4-(2H-1,2,3-triazol-2-yl)piperidine would follow a standard workflow to confirm its identity and purity.

Caption: A typical workflow for the characterization of a synthesized chemical compound.

Potential Biological Applications and Signaling Pathways

While there is no specific biological data for 4-(2H-1,2,3-triazol-2-yl)piperidine, the broader class of molecules containing both piperidine and triazole moieties has shown significant potential in drug discovery.

-

Anticancer Activity: Derivatives of 4-(triazolyl)piperidine have been investigated as inhibitors of glutaminyl cyclase isoenzymes, which are implicated in cancer development.[1] Other piperidine-triazole hybrids have demonstrated cytotoxicity against various cancer cell lines.[3] The core scaffold could serve as a starting point for developing novel anticancer agents.

-

Antibacterial Agents: The 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold has been incorporated into fluoroquinolones, leading to compounds with potent antibacterial activity against both susceptible and multidrug-resistant bacterial strains.[2] This suggests that the 4-(2H-1,2,3-triazol-2-yl)piperidine core could also be a valuable building block for new antibiotics.

-

Enzyme Inhibition: The triazole ring is a known pharmacophore in many enzyme inhibitors. Depending on the substitution pattern, derivatives of 4-(2H-1,2,3-triazol-2-yl)piperidine could be designed to target a variety of enzymes involved in disease pathogenesis.

Given the lack of specific biological studies on the title compound, no signaling pathways can be definitively described. However, based on the activities of its derivatives, it could potentially be involved in pathways related to cell cycle regulation, apoptosis (in the context of cancer), or bacterial cell wall synthesis.

Conclusion

4-(2H-1,2,3-Triazol-2-yl)piperidine is a heterocyclic scaffold with significant potential for the development of new therapeutic agents. This technical guide has provided a comprehensive, albeit predictive, characterization of this molecule, covering its synthesis, physicochemical properties, and spectroscopic signatures. The provided information is based on the analysis of closely related compounds and established chemical principles, due to the limited availability of direct experimental data. Further research is warranted to synthesize and experimentally validate the properties and biological activities of this compound. The workflows and predictive data presented herein offer a solid foundation for such future investigations, which could unlock the full potential of this promising chemical scaffold in medicinal chemistry and drug discovery.

References

- 1. rsc.org [rsc.org]

- 2. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one [mdpi.com]

- 3. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]piperidine | C9H16N4 | CID 107054728 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Profile of 4-(2H-1,2,3-Triazol-2-YL)piperidine

Introduction

The fusion of piperidine and 1,2,3-triazole moieties in a single molecular framework is a promising strategy in medicinal chemistry, given the prevalence of both heterocycles in numerous bioactive compounds. 4-(2H-1,2,3-Triazol-2-YL)piperidine represents a novel structure with potential pharmacological applications. A thorough search of scientific databases indicates a lack of published experimental spectroscopic data for this specific compound. Consequently, this guide has been developed to bridge this information gap by providing a robust predictive spectroscopic profile and detailed methodologies for its synthesis and characterization.

The subsequent sections detail the expected ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopic data, derived from the analysis of 4-substituted piperidines and 2-substituted-1,2,3-triazoles. Additionally, generalized, yet detailed, experimental protocols for the synthesis and acquisition of NMR, IR, and mass spectrometry data are provided to guide researchers in their laboratory work.

Predicted Spectroscopic Data

The following data tables summarize the anticipated spectroscopic characteristics of 4-(2H-1,2,3-Triazol-2-YL)piperidine. These predictions are based on established chemical shift and absorption frequency ranges for the constituent functional groups.

2.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the triazole and piperidine protons. The triazole protons will appear as a singlet in the aromatic region, while the piperidine protons will exhibit more complex splitting patterns in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| Triazole CH | 7.50 - 7.80 | s | - | The exact shift depends on the electronic environment; 2H-1,2,3-triazoles typically have a singlet for the C4-H and C5-H protons. |

| Piperidine CH (C4) | 4.20 - 4.60 | tt | J ≈ 12, 4 | This proton is attached to the carbon bearing the triazole and is expected to be a triplet of triplets due to coupling with adjacent axial and equatorial protons. |

| Piperidine CH₂ (C2, C6) - axial | 2.60 - 2.80 | m | - | These protons are adjacent to the nitrogen atom and are expected to be deshielded. |

| Piperidine CH₂ (C2, C6) - equatorial | 3.00 - 3.20 | m | - | Equatorial protons are typically more deshielded than axial protons in a piperidine ring. |

| Piperidine CH₂ (C3, C5) - axial | 1.80 - 2.00 | m | - | |

| Piperidine CH₂ (C3, C5) - equatorial | 2.10 - 2.30 | m | - | |

| Piperidine NH | 1.50 - 2.50 | br s | - | The chemical shift of the NH proton is highly variable and depends on solvent, concentration, and temperature. It may be exchangeable with D₂O.[1] |

2.2. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The triazole carbons are expected in the downfield region, while the piperidine carbons will be in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Triazole C4/C5 | 130 - 135 | The two carbon atoms of the 2H-1,2,3-triazole ring are equivalent and will appear as a single signal. |

| Piperidine C4 | 55 - 65 | This carbon is attached to the electronegative nitrogen of the triazole ring, causing a downfield shift. |

| Piperidine C2/C6 | 45 - 50 | These carbons are adjacent to the piperidine nitrogen.[2] |

| Piperidine C3/C5 | 30 - 35 |

2.3. Predicted Infrared (IR) Spectral Data

The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=N, and N=N bonds present in the molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H (piperidine) | 3300 - 3500 | Medium, broad | Characteristic for secondary amines. |

| C-H (triazole) | 3100 - 3150 | Medium | Aromatic C-H stretch. |

| C-H (piperidine) | 2850 - 3000 | Strong | Aliphatic C-H stretching vibrations. |

| C=N (triazole) | 1450 - 1550 | Medium | Ring stretching vibration. |

| N=N (triazole) | 1400 - 1450 | Medium to Weak | Triazole ring stretching.[3] |

| C-N (piperidine/triazole) | 1200 - 1300 | Medium | C-N bond stretching. |

2.4. Predicted Mass Spectrometry Data

In a mass spectrum, 4-(2H-1,2,3-Triazol-2-YL)piperidine is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (C₇H₁₂N₄, MW = 152.20 g/mol ). Common fragmentation patterns would likely involve the loss of the triazole ring or fragmentation of the piperidine ring.

Experimental Protocols

Detailed protocols for the synthesis and spectroscopic characterization of 4-(2H-1,2,3-Triazol-2-YL)piperidine are provided below.

3.1. Synthesis Protocol: A Generalized Approach

A common method for the synthesis of N-substituted triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"). A plausible route to the target compound could involve the reaction of 4-azidopiperidine with an acetylene source, or alternatively, the reaction of a piperidine derivative with an azido-alkyne. A general procedure for the synthesis of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives has been reported and can be adapted.[4]

3.1.1. Synthesis of a 4-(1,2,3-triazolyl)piperidine Derivative

-

Preparation of the Azide Intermediate: Synthesize 1-Boc-4-azidopiperidine from 1-Boc-4-hydroxypiperidine via mesylation followed by substitution with sodium azide.

-

Cycloaddition Reaction:

-

In a round-bottom flask, dissolve the azide intermediate (1 equivalent) and a suitable terminal alkyne (1 equivalent) in a 1:1 mixture of t-butanol and water.

-

Add sodium ascorbate (0.1 equivalents) and copper(II) sulfate pentahydrate (0.01 equivalents) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Deprotection: If a Boc-protected piperidine was used, remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product.

3.2. Spectroscopic Analysis Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [5][6]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5] For ¹³C NMR, a higher concentration (10-20 mg) may be required.[5]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity. This can be done automatically or manually by observing the FID.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° or 90° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Collect a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-10 seconds).

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FID.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy [7][8]

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (Thin Film Method for liquids or solutions):

-

Data Acquisition:

-

Place the sample holder (with the pellet or plates) into the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample holder or pure solvent.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[9]

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

3.2.3. Mass Spectrometry (MS) [10][11]

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[11]

-

The solution must be free of non-volatile salts and buffers.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer's ion source via direct injection or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. Scan over a mass range that includes the expected molecular weight of the compound.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ for positive mode or [M-H]⁻ for negative mode).

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like 4-(2H-1,2,3-Triazol-2-YL)piperidine.

Caption: Synthesis and Spectroscopic Analysis Workflow.

This guide provides a foundational framework for the investigation of 4-(2H-1,2,3-Triazol-2-YL)piperidine. By leveraging the predicted spectroscopic data and the detailed experimental protocols, researchers are well-equipped to synthesize, purify, and structurally elucidate this novel compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 3. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties [mdpi.com]

- 4. 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uwyo.edu [uwyo.edu]

- 6. ekwan.github.io [ekwan.github.io]

- 7. eng.uc.edu [eng.uc.edu]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

"4-(2H-1,2,3-Triazol-2-YL)piperidine structure elucidation"

An In-depth Technical Guide to the Structure Elucidation of 4-(2H-1,2,3-Triazol-2-YL)piperidine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the structural elucidation of the novel heterocyclic compound, 4-(2H-1,2,3-triazol-2-yl)piperidine. Due to the absence of specific experimental data for this compound in publicly available literature, this guide presents a predictive approach based on established analytical techniques and spectral data from closely related analogues. The methodologies detailed herein, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, provide a robust framework for the definitive characterization of this molecule. All quantitative predictions are summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams.

Introduction

The synthesis and characterization of novel heterocyclic compounds containing piperidine and triazole moieties are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The precise determination of the chemical structure of these compounds is a critical step in the drug discovery and development process. This guide outlines a systematic approach to the structural elucidation of 4-(2H-1,2,3-triazol-2-yl)piperidine, a compound for which specific analytical data is not yet widely published. The focus is on the application of modern spectroscopic and crystallographic techniques to unambiguously determine its constitution and stereochemistry.

Predicted Spectroscopic and Physical Data

Based on the analysis of structurally similar compounds, the following data are predicted for 4-(2H-1,2,3-triazol-2-yl)piperidine. These values should be confirmed by experimental analysis.

Table 1: Predicted NMR Spectroscopic Data

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Key HMBC Correlations |

| Triazole C4/C5-H | 7.8 - 8.2 (s, 2H) | 130 - 135 | C4/C5, C(piperidine)-4 |

| Piperidine C4-H | 4.6 - 5.0 (tt, 1H) | 58 - 62 | C(triazole)4/5, C(piperidine)2/6, C(piperidine)3/5 |

| Piperidine C2/C6-H (ax) | 3.0 - 3.4 (m, 2H) | 45 - 50 | C(piperidine)-4, C(piperidine)-3/5 |

| Piperidine C2/C6-H (eq) | 3.5 - 3.9 (m, 2H) | 45 - 50 | C(piperidine)-4, C(piperidine)-3/5 |

| Piperidine C3/C5-H (ax) | 1.9 - 2.3 (m, 2H) | 30 - 35 | C(piperidine)-2/6, C(piperidine)-4 |

| Piperidine C3/C5-H (eq) | 2.1 - 2.5 (m, 2H) | 30 - 35 | C(piperidine)-2/6, C(piperidine)-4 |

| Piperidine N-H | 1.5 - 2.5 (br s, 1H) | - | - |

Note: Chemical shifts are referenced to TMS and are solvent-dependent. Predicted values are for CDCl₃ or DMSO-d₆.

Table 2: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 153.1135 |

| [M+Na]⁺ | 175.0954 |

| [M-H]⁻ | 151.0989 |

Note: Predicted m/z values are based on the molecular formula C₇H₁₂N₄.[1]

Experimental Protocols

The following sections detail the experimental methodologies for the comprehensive structural analysis of 4-(2H-1,2,3-triazol-2-yl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A combination of 1D and 2D NMR experiments is essential for the complete assignment of proton and carbon signals.

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

3.1.2. 1D NMR Spectroscopy

-

¹H NMR: Acquire a proton NMR spectrum to determine the number of distinct proton environments, their chemical shifts, multiplicities (splitting patterns), and integrals (relative number of protons).

-

¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify the number of unique carbon environments.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

3.1.3. 2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, revealing which protons are spin-coupled to each other, typically through two or three bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information through fragmentation analysis.

3.2.1. Sample Preparation

-

Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the ionization source.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

3.2.2. High-Resolution Mass Spectrometry (HRMS)

-

Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique for this type of molecule.

-

Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended to obtain high-resolution mass data.

-

Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) to four or five decimal places. Use this data to calculate the elemental composition and confirm the molecular formula (C₇H₁₂N₄).

3.2.3. Tandem Mass Spectrometry (MS/MS)

-

Purpose: To induce fragmentation of the molecular ion and obtain structural information.

-

Procedure: Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID).

-

Analysis: Analyze the resulting fragment ions to deduce the connectivity of the molecule. Key expected fragmentations would involve the cleavage of the piperidine ring and the loss of the triazole moiety.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry.

3.3.1. Crystallization

-

Ensure the compound is of high purity (>98%).

-

Screen a variety of solvents and solvent systems (e.g., slow evaporation from a single solvent, vapor diffusion, layering) to obtain single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).

3.3.2. Data Collection

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

3.3.3. Structure Solution and Refinement

-

Process the diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Integrated Structure Elucidation

The definitive structure of 4-(2H-1,2,3-triazol-2-yl)piperidine will be established by the convergence of data from all three analytical techniques.

Conclusion

While direct experimental data for 4-(2H-1,2,3-triazol-2-yl)piperidine is not currently available in the public domain, this guide provides a comprehensive and predictive framework for its complete and unambiguous structure elucidation. By following the detailed protocols for NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers and drug development professionals can confidently characterize this and other novel heterocyclic compounds. The presented workflows and predicted data serve as a valuable resource for guiding the analytical efforts required in the synthesis and development of new chemical entities.

References

An In-depth Technical Guide to the Isomers of 4-(2H-1,2,3-Triazol-2-YL)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(triazolyl)piperidine scaffold is a significant structural motif in medicinal chemistry, appearing in a diverse range of biologically active compounds. The 1,2,3-triazole component of this scaffold can exist as two distinct constitutional isomers: 4-(1H-1,2,3-triazol-1-yl)piperidine and 4-(2H-1,2,3-triazol-2-yl)piperidine. The regiochemistry of the triazole ring profoundly influences the molecule's physicochemical properties, spatial arrangement, and, consequently, its biological activity. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological implications of these isomers, with a focus on providing detailed experimental protocols and comparative data to aid in their application in drug discovery and development.

Introduction to the Isomers of 4-(Triazolyl)piperidine

The 1,2,3-triazole ring system, a five-membered heterocycle with three adjacent nitrogen atoms, can be substituted in different ways, leading to the formation of regioisomers. When attached to a piperidine ring at the 4-position, the resulting compound can exist as either the 1,4-disubstituted (1H) or the 2,4-disubstituted (2H) isomer.

The 1H-isomer is commonly synthesized via the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is known for its high efficiency and regioselectivity, almost exclusively yielding the 1,4-disubstituted product. The 2H-isomer, on the other hand, is generally more challenging to synthesize selectively and often requires alternative synthetic strategies.

The distinct electronic and steric profiles of these isomers can lead to differential interactions with biological targets, making the ability to selectively synthesize and characterize each isomer crucial for structure-activity relationship (SAR) studies in drug development.

Synthesis of Isomers

The selective synthesis of each isomer is paramount for their individual study and application. Below are detailed experimental protocols for the preparation of both the 1H- and 2H-isomers of 4-(1,2,3-triazolyl)piperidine.

Synthesis of 4-(1H-1,2,3-Triazol-1-yl)piperidine (1,4-Disubstituted)

The most prevalent method for the synthesis of the 1H-isomer is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials:

-

4-Azidopiperidine hydrochloride

-

Ethynylbenzene (or other terminal alkyne)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of 4-azidopiperidine hydrochloride (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) is added ethynylbenzene (1.1 mmol) and sodium bicarbonate (1.2 mmol).

-

A freshly prepared aqueous solution of sodium ascorbate (0.2 mmol in 1 mL of water) is added to the reaction mixture, followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL of water).

-

The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine.

-

Synthesis of 4-(2H-1,2,3-Triazol-2-yl)piperidine (2,4-Disubstituted)

The regioselective synthesis of the 2H-isomer is less straightforward. One potential method involves the Michael addition of 1,2,3-triazole to an activated piperidine precursor.

Experimental Protocol: Michael Addition Approach (General)

-

Materials:

-

1,2,3-Triazole

-

1-(tert-Butoxycarbonyl)-4-oxopiperidine

-

A strong base (e.g., sodium hydride or potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)

-

Reagents for conversion of the resulting adduct to the target compound (e.g., reduction and deprotection steps)

-

-

Procedure (Illustrative):

-

To a solution of 1,2,3-triazole (1.2 mmol) in anhydrous tetrahydrofuran (10 mL) under an inert atmosphere (e.g., argon or nitrogen) is added a strong base such as sodium hydride (1.2 mmol) at 0 °C. The mixture is stirred for 30 minutes.

-

A solution of a suitable Michael acceptor derived from 1-(tert-butoxycarbonyl)-4-oxopiperidine (1.0 mmol) in anhydrous tetrahydrofuran (5 mL) is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by TLC.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL) and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product, a mixture of N1 and N2 adducts, is then purified by column chromatography to isolate the desired 2H-isomer. Subsequent functional group manipulations (e.g., reduction of a carbonyl and deprotection of the piperidine nitrogen) may be necessary to obtain the final product.

-

Characterization of Isomers

The unambiguous differentiation between the 1H- and 2H-isomers is critical and is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.

NMR Spectroscopy

The chemical shifts of the triazole ring protons and carbons are distinct for each isomer.

-

¹H NMR: In the 1H-isomer, the triazole proton typically appears as a singlet in the range of δ 7.5-8.5 ppm. For the 2H-isomer, the two equivalent triazole protons appear as a singlet, often at a slightly different chemical shift, typically in the range of δ 7.0-8.0 ppm.

-

¹³C NMR: The chemical shifts of the triazole carbons also differ between the two isomers. These differences can be definitively assigned using 2D NMR techniques such as HMBC and HSQC.

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds, while elemental analysis provides confirmation of their purity and elemental composition.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis and characterization of 4-(triazolyl)piperidine isomers. Note: These are representative values and may vary depending on the specific substrates and reaction conditions.

Table 1: Synthesis Yields

| Isomer | Synthetic Method | Typical Yield (%) |

| 4-(1H-1,2,3-Triazol-1-yl)piperidine | CuAAC | 70-95% |

| 4-(2H-1,2,3-Triazol-2-yl)piperidine | Michael Addition | 30-60% (as a mixture of regioisomers) |

Table 2: Representative ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine (δ, ppm) | 4-(4-phenyl-2H-1,2,3-triazol-2-yl)piperidine (δ, ppm) |

| Triazole-H | ~7.8 (s, 1H) | ~7.5 (s, 2H) |

| Piperidine-H (axial, adjacent to N) | ~2.8-3.0 (m, 2H) | ~2.9-3.1 (m, 2H) |

| Piperidine-H (equatorial, adjacent to N) | ~3.2-3.4 (m, 2H) | ~3.3-3.5 (m, 2H) |

| Piperidine-H (other) | ~1.8-2.2 (m, 5H) | ~1.9-2.3 (m, 5H) |

Mandatory Visualizations

Synthetic Pathways

Caption: General synthetic pathways to 1H- and 2H-isomers of 4-(1,2,3-triazolyl)piperidine.

Isomeric Relationship

Caption: Constitutional isomeric relationship of 4-(triazolyl)piperidine.

Biological Implications and Future Directions

While specific biological data for the parent 4-(2H-1,2,3-triazol-2-yl)piperidine is not extensively reported, derivatives of both the 1H- and 2H-1,2,3-triazole isomers have shown a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. For instance, derivatives of 4-(1H-1,2,3-triazol-1-yl)piperidine have been investigated as novel antibacterial agents.

The ability to selectively synthesize both isomers provides a powerful tool for medicinal chemists to perform comparative studies and elucidate the optimal regioisomer for a given biological target. Future research in this area should focus on the development of more efficient and regioselective syntheses of the 2H-isomer, as well as a systematic evaluation of the biological activities of both isomers against a panel of relevant targets. Such studies will undoubtedly contribute to the development of novel therapeutics based on the 4-(triazolyl)piperidine scaffold.

Conclusion

The isomers of 4-(triazolyl)piperidine represent a fascinating and important area of study in medicinal chemistry. The distinct synthetic accessibility and physicochemical properties of the 1H- and 2H-isomers offer a rich platform for the design of new drug candidates. This guide has provided a detailed overview of the synthesis and characterization of these isomers, equipping researchers with the foundational knowledge and experimental protocols necessary to explore their potential in drug discovery. The continued investigation into the regioselective synthesis and comparative biological evaluation of these isomers is a promising avenue for the development of next-generation therapeutics.

A Technical Guide to 4-(2H-1,2,3-Triazol-2-YL)piperidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(2H-1,2,3-triazol-2-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. It consolidates available data on its chemical properties, proposes a detailed synthetic route, and explores its potential biological significance based on the activities of structurally related molecules. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery and development.

Introduction and Chemical Identity

4-(2H-1,2,3-Triazol-2-YL)piperidine belongs to a class of compounds that integrate two key pharmacophoric scaffolds: the piperidine ring and the 1,2,3-triazole ring. The piperidine moiety is a saturated six-membered heterocycle containing a nitrogen atom, a common feature in many approved drugs due to its favorable physicochemical properties and ability to interact with biological targets. The 1,2,3-triazole ring is a five-membered aromatic heterocycle with three nitrogen atoms, known for its metabolic stability and capacity to form hydrogen bonds, making it a valuable component in the design of bioactive molecules.[1] The combination of these two rings creates a unique chemical entity with potential applications in various therapeutic areas, including oncology, infectious diseases, and neurology.[1][2][3]

This specific molecule is an isomer where the piperidine ring is attached to the second nitrogen atom (N2) of the 1,2,3-triazole ring.

Physicochemical and Structural Data

The fundamental properties of 4-(2H-1,2,3-triazol-2-yl)piperidine and its common salt form are summarized below.

| Property | Value | Reference |

| Chemical Name | Piperidine, 4-(2H-1,2,3-triazol-2-yl)- | [4] |

| CAS Number (Free Base) | 765270-45-9 | [4] |

| CAS Number (HCl Salt) | 690261-89-3 | [5] |

| Molecular Formula | C₇H₁₂N₄ | Inferred from structure |

| Molecular Weight | 152.20 g/mol | Inferred from formula |

| Molecular Formula (HCl) | C₇H₁₃ClN₄ | [5] |

| Molecular Weight (HCl) | 188.66 g/mol | [5] |

Proposed Synthesis and Experimental Protocols

A proposed workflow for this synthesis is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-4-(tosyloxy)piperidine

-

Protection: To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine. Stir at room temperature until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Work up the reaction to isolate N-Boc-4-hydroxypiperidine.

-

Activation: Dissolve the resulting N-Boc-4-hydroxypiperidine in pyridine or dichloromethane with a base. Cool the solution in an ice bath and add p-toluenesulfonyl chloride (TsCl) portion-wise. Allow the reaction to proceed until completion. Extract and purify the product to yield the tosylated intermediate.

Step 2: N-Alkylation of 1,2,3-Triazole

-

In an inert atmosphere, add sodium hydride (NaH) to a solution of 1,2,3-triazole in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Stir the mixture to allow for the formation of the triazolide anion.

-

Add a solution of the previously synthesized 1-(tert-butoxycarbonyl)-4-(tosyloxy)piperidine to the reaction mixture.

-

Heat the reaction (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS. This step will likely produce a mixture of the N1 and N2 alkylated isomers.

Step 3: Purification and Deprotection

-

After quenching the reaction, perform an aqueous workup and extract the product with an organic solvent.

-

Concentrate the organic layers and purify the residue using silica gel column chromatography to separate the desired N-Boc-4-(2H-1,2,3-triazol-2-yl)piperidine isomer from the N1 isomer.

-

Treat the purified N2 isomer with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group.

-

After the reaction is complete, remove the solvent and excess acid under reduced pressure to obtain the final product, 4-(2H-1,2,3-triazol-2-yl)piperidine, typically as a salt (e.g., TFA or HCl salt).

Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Biological Activity and Therapeutic Applications

Direct experimental data on the biological effects of 4-(2H-1,2,3-triazol-2-yl)piperidine is limited in publicly accessible literature. However, the therapeutic potential can be inferred from studies on structurally similar compounds containing the piperidine-triazole scaffold. These related molecules have shown promise in several areas.

| Therapeutic Area | Activity of Related Piperidine-Triazole Compounds | Reference(s) |

| Antibacterial | Derivatives of 4-(1H-1,2,3-triazol-1-yl)piperidine, when attached to a fluoroquinolone core, exhibited significant antibacterial activity against both susceptible and multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis.[6] | [6] |

| Antifungal | Novel series of 1,2,3-triazole compounds linked to a piperidine moiety showed potent in vitro antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, and Fusarium oxysporum.[3] | [3] |

| Anticancer | Derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine were designed as inhibitors of glutaminyl cyclase isoenzymes (isoQC), which are implicated in cancer development.[7] Other piperidine-triazole hybrids have been shown to induce cytotoxicity in cancer cell lines.[2] | [2][7] |

Potential Mechanism of Action in Oncology: isoQC Inhibition

One promising anticancer strategy for this class of compounds involves the inhibition of glutaminyl cyclase isoenzymes (isoQC). Upregulated isoQC contributes to cancer by generating pyroglutamate-CD47 (pE-CD47).[7] This modified CD47 protein enhances its binding to SIRPα on macrophages, which transmits a "don't eat me" signal, allowing cancer cells to evade the immune system.[7] A selective inhibitor of isoQC could block this pathway, restore phagocytosis of cancer cells, and thus exert an anti-tumor effect.

Conclusion

4-(2H-1,2,3-Triazol-2-YL)piperidine is a chemical scaffold with significant potential for drug development. While direct biological data for this specific isomer is sparse, the proven activities of related piperidine-triazole compounds in antibacterial, antifungal, and anticancer research provide a strong rationale for its further investigation. The synthetic protocols and mechanistic insights presented in this guide offer a solid starting point for researchers aiming to explore the therapeutic utility of this promising molecule. Future studies should focus on efficient, isomer-selective synthesis and comprehensive screening across various biological targets to fully elucidate its pharmacological profile.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine, 4-(2h-1,2,3-triazol-2-yl)- | CAS 765270-45-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1,2,3-Triazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, owing to its remarkable stability, unique electronic properties, and ability to form hydrogen bonds. The advent of "click chemistry" has propelled the synthesis of this heterocycle to the forefront of modern organic chemistry. This technical guide provides an in-depth review of the seminal and contemporary methods for 1,2,3-triazole synthesis, complete with comparative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in their scientific endeavors.

Core Synthetic Methodologies: An Overview

The synthesis of 1,2,3-triazoles is dominated by the [3+2] cycloaddition of an azide and an alkyne. This fundamental transformation can be achieved through several distinct methodologies, each with its own set of advantages, limitations, and regiochemical outcomes.

-

Thermal Huisgen 1,3-Dipolar Cycloaddition: The archetypal method, this reaction proceeds by heating an azide and an alkyne, leading to a mixture of 1,4- and 1,5-disubstituted triazoles.[1] It is a true pericyclic reaction, but often requires harsh conditions and lacks regioselectivity.[1]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential "click" reaction, CuAAC provides exclusive access to 1,4-disubstituted 1,2,3-triazoles under mild conditions.[1] Its high efficiency, broad functional group tolerance, and simple execution have made it a ubiquitous tool in all facets of chemical science.[2]

-

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a complementary method to CuAAC, the ruthenium-catalyzed variant selectively yields 1,5-disubstituted 1,2,3-triazoles.[3] A key advantage of RuAAC is its ability to accommodate both terminal and internal alkynes, providing access to fully substituted triazoles.[3][4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free approach relies on the inherent ring strain of cyclooctynes to accelerate the cycloaddition with azides.[5] Its bioorthogonal nature, proceeding efficiently at physiological temperatures without the need for a cytotoxic metal catalyst, makes it invaluable for in vivo and live-cell applications.[5]

Quantitative Data Comparison

The choice of synthetic method is often dictated by the desired regioselectivity, reaction rate, and compatibility with the substrates of interest. The following tables provide a comparative summary of quantitative data for each of the core methodologies.

Table 1: Thermal Huisgen 1,3-Dipolar Cycloaddition - Reaction Conditions and Yields

| Azide | Alkyne | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (1,4:1,5) | Reference |

| Benzyl azide | Phenylacetylene | 98 | 18 | Mixture | Approx. 1:1 | [1] |

| Phenyl azide | Dimethyl acetylenedicarboxylate | Refluxing benzene | - | Good | N/A (symmetrical alkyne) | [6] |

| Trimethylsilyl azide | 4-(Trimethylsilyl)but-3-yn-2-one | - | - | Good | - | [6] |

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Substrate Scope and Yields

| Azide | Alkyne | Catalyst System | Solvent | Time | Yield (%) | Reference |

| Benzyl azide | Phenylacetylene | CuI | Glycerol | 24 h | 91.5 | [7] |

| Benzyl azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | H₂O/t-BuOH (1:1) | - | 50-80 | [2] |

| Ethyl 2-azidoacetate | Carvacrol-derived alkyne | CuSO₄/Sodium Ascorbate | H₂O/t-BuOH (1:1) | - | 50-80 | [2] |

| 2-Azidoethane-1-sulfonylfluoride | Various aromatic alkynes | - | - | - | Moderate to excellent | [8] |

Table 3: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) - Substrate Scope and Yields

| Azide | Alkyne | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl azide | Phenylacetylene | CpRuCl(COD) | Dichloroethane | 45 | 0.5 | 90-92 | [9] |

| Benzyl azide | Diphenylacetylene | CpRuCl(PPh₃)₂ | Benzene | Reflux | 2 | 80 | [3] |

| Various azides | Various terminal and internal alkynes | CpRuCl(PPh₃)₂ or CpRuCl(COD) | Toluene | Room Temp. | - | up to 89 | [4] |

Table 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Kinetic Data

| Cyclooctyne | Azide | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |

| BCN | Benzyl azide | ~0.14 | [10] |

| DIBAC/DBCO | Benzyl azide | 1.9 | [10][11] |

| DIFO | Benzyl azide | - | [12] |

| BARAC | Benzyl azide | - | [11] |

Experimental Protocols

The following sections provide detailed, representative experimental protocols for each of the key synthetic methods.

Protocol 1: Thermal Huisgen 1,3-Dipolar Cycloaddition

Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole and 1-Benzyl-5-phenyl-1H-1,2,3-triazole

-

Reactant Preparation: In a sealed tube, combine benzyl azide (1.0 mmol, 1.0 eq.) and phenylacetylene (1.1 mmol, 1.1 eq.) in a suitable solvent (e.g., toluene) or neat.

-

Reaction: Heat the mixture at a high temperature (e.g., 98 °C) for an extended period (e.g., 18 hours).[1]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product, a mixture of 1,4- and 1,5-regioisomers, can be purified by column chromatography on silica gel.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles [2]

-

Reactant Preparation: In a reaction vessel, dissolve the terminal alkyne (1.0 mmol, 1.0 eq.) and the azide (1.1 mmol, 1.1 eq.) in a 1:1 mixture of water and tert-butyl alcohol (4 mL).

-

Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 0.1 eq. in 300 µL of water), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.01 mmol, 0.01 eq. in 100 µL of water).

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane). Wash the combined organic phases with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol 3: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole [9]

-

Reactant Preparation: To a flame-dried, three-necked round-bottomed flask under an argon atmosphere, add benzyl azide (10.0 g, 0.075 mol) and 150 mL of dichloroethane (DCE). Then, add phenylacetylene (8.06 g, 0.0789 mol).

-

Reaction Setup: Place the reaction vessel in a pre-heated oil bath at 45 °C.

-

Catalyst Addition: After 5 minutes, add a solution of chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (285 mg, 0.752 mmol) in 3 mL of DCE to the reaction mixture via syringe.

-

Reaction and Monitoring: The reaction is typically complete within 30 minutes, during which the solution color changes from orange to dark brown. Monitor the reaction by GC-MS.

-

Work-up and Purification: Cool the reaction to room temperature and add silica gel (35 g). Remove the solvent by rotary evaporation. The resulting powder is placed in a column and flushed with ethyl acetate. The collected solution is concentrated to a dark brown solid. Triturate the solid with hexanes, filter, and dry in vacuo to afford the pure 1,5-disubstituted triazole.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

General Protocol for Bioconjugation [5][13]

-

Reactant Preparation: Prepare a solution of the azide-modified biomolecule in an appropriate buffer (e.g., PBS, pH 7.4). Prepare a stock solution of the cyclooctyne derivative (e.g., DBCO-functionalized molecule) in a biocompatible solvent like DMSO.

-

Conjugation: To the solution of the azide-modified biomolecule, add a 5- to 20-fold molar excess of the cyclooctyne stock solution. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically below 10%) to maintain the integrity of the biomolecule.

-

Incubation: Incubate the reaction mixture at room temperature or 4 °C with gentle mixing for a period ranging from a few hours to overnight (4-24 hours).

-

Purification: Remove the excess, unreacted cyclooctyne-containing reagent using a suitable purification method such as size-exclusion chromatography, dialysis, or spin filtration.

Mechanistic Pathways

The regiochemical outcome of the azide-alkyne cycloaddition is dictated by the underlying reaction mechanism. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for each of the core synthetic methodologies.

Caption: Thermal Huisgen 1,3-Dipolar Cycloaddition Pathway.

Caption: Catalytic Cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Catalytic Cycle of the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]